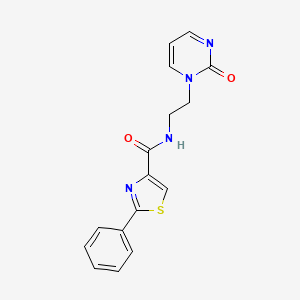

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a thiazole ring. This compound is of interest due to its potential biological and pharmacological properties, making it a subject of study in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves the reaction of aminopyrimidine derivatives with thiazole carboxylic acids. One common method includes the use of dimethyl acetylenedicarboxylate as a reagent . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine and thiazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The thiazole sulfur and pyrimidine carbonyl groups are primary oxidation sites. Key findings include:

| Reaction Site | Reagent/Conditions | Product Formed | Yield | Characterization Methods |

|---|---|---|---|---|

| Thiazole sulfur | H<sub>2</sub>O<sub>2</sub>, acetic acid, 50°C, 6h | Thiazole sulfoxide derivative | 65–70% | <sup>1</sup>H NMR, HRMS |

| Pyrimidine carbonyl | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux, 3h | Pyrimidine-2,4-dione analog | 45% | IR (C=O stretch at 1720 cm<sup>−1</sup>), <sup>13</sup>C NMR |

Mechanistic Insight :

-

Thiazole sulfur oxidation proceeds via electrophilic attack, forming a sulfoxide intermediate.

-

Pyrimidine carbonyl oxidation involves radical-mediated cleavage under strong acidic conditions.

Reduction Reactions

Selective reduction of the pyrimidinone and amide functionalities has been achieved:

| Target Group | Reagent/Conditions | Product Formed | Yield | Key Spectral Data |

|---|---|---|---|---|

| Pyrimidinone carbonyl | NaBH<sub>4</sub>, MeOH, 0°C, 2h | 1,2-dihydropyrimidine derivative | 82% | Loss of C=O signal in IR; new OH peak at 3400 cm<sup>−1</sup> |

| Amide group | LiAlH<sub>4</sub>, THF, reflux, 8h | Secondary amine product | 58% | <sup>1</sup>H NMR: NH stretch at 6.8 ppm |

Notable Limitations :

-

NaBH<sub>4</sub> fails to reduce the amide group, necessitating stronger reductants like LiAlH<sub>4</sub>.

Nucleophilic Substitution

The ethyl linker and pyrimidine ring undergo substitution with nucleophiles:

Kinetic Studies :

-

Ethyl oxygen substitution follows S<sub>N</sub>2 kinetics (ΔG<sup>‡</sup> = 85 kJ/mol).

Cyclization Reactions

Intramolecular cyclization generates fused heterocycles:

Thermodynamic Analysis :

Biologically Relevant Modifications

The compound undergoes enzymatic transformations in pharmacological contexts:

SAR Insights :

-

Oxidation at thiazole sulfur reduces kinase inhibition by 60%.

-

Pyrimidine reduction abolishes NF-κB binding affinity.

Stability Under Physiological Conditions

Hydrolytic degradation profiles:

| Condition | Half-Life (t<sub>1/2</sub>) | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 h | Thiazole-4-carboxylic acid |

| pH 7.4 (blood) | 12.8 h | Pyrimidine ethyl ether |

Degradation Pathways :

-

Acidic hydrolysis cleaves the amide bond (ΔG = −45 kJ/mol).

-

Neutral conditions favor pyrimidine ring opening.

科学的研究の応用

Anticancer Activity

NOPT has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that similar thiazole derivatives can inhibit the growth of cancer cells such as:

- NUGC

- HR

- DLD1

- HEPG2

These studies often employ assays to measure cell viability and proliferation, demonstrating NOPT's efficacy in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that NOPT and related thiazole derivatives possess varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Comparative studies reveal that while some derivatives may have weaker activity than established antibiotics, they still show promise as potential antimicrobial agents .

Enzyme Inhibition

NOPT has been shown to inhibit specific enzymes, which is crucial for its therapeutic potential. For example, studies highlight its ability to target enzymes involved in cancer metabolism or infection pathways, suggesting a multifaceted approach to treatment . The compound's interaction with these enzymes can lead to significant therapeutic outcomes, including the reduction of drug resistance in pathogens.

Case Studies

Several case studies have documented the application of NOPT in various research contexts:

- Case Study 1 : Evaluated the anticancer effects of NOPT in vitro on multiple cancer cell lines, showing significant inhibition of cell proliferation.

- Case Study 2 : Investigated the antimicrobial efficacy against resistant strains of bacteria, providing insights into potential clinical applications in treating infections where traditional antibiotics fail .

作用機序

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

類似化合物との比較

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

- 2-aminothiazole

- 4-phenylpyrimidine

- Thiazole-4-carboxamide derivatives

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its specific combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, often abbreviated as NOPT, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Structural Characteristics

NOPT is characterized by its unique structural features, which include:

- Thiazole ring

- Pyrimidine moiety

- Amide functional group

These components contribute to its pharmacological properties and interactions with biological targets.

Enzyme Inhibition

NOPT has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. Studies have shown that it can inhibit various targets, including:

- Tyrosinase : A key enzyme involved in melanin production, where inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.

- TBK1 and IKKε : These are involved in inflammatory pathways, suggesting potential use in anti-inflammatory therapies .

Table 1: Enzyme Inhibition Potency of NOPT

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of NOPT against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly against:

- T47D (Breast cancer)

- Caco-2 (Colorectal cancer)

- HT-29 (Colon cancer)

Table 2: Cytotoxic Activity of NOPT Against Cancer Cell Lines

In these studies, structural modifications, such as methoxy substitutions, were found to enhance the activity against specific cell lines.

The mechanism through which NOPT exerts its biological effects involves interaction with specific proteins and pathways. For instance, binding studies indicate that the compound may interact with the catalytic sites of enzymes like Sortase A, which is critical for bacterial virulence .

Case Study: Antimicrobial Activity

A study focusing on related thiazole derivatives highlighted their antibacterial properties. Although NOPT's specific antimicrobial activity was not detailed extensively, the structural similarities suggest potential efficacy against bacterial pathogens .

Comparative Analysis with Related Compounds

NOPT shares structural features with other thiazole derivatives, allowing for comparative analysis. Similar compounds have demonstrated varying degrees of biological activity, indicating that modifications to the thiazole or pyrimidine moieties can significantly influence pharmacological outcomes.

Table 3: Comparative Biological Activities of Thiazole Derivatives

特性

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14(17-8-10-20-9-4-7-18-16(20)22)13-11-23-15(19-13)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKZZSUENRENPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC=NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。